Fluorene-2,7-diamine, 1,3,6,8-tetrachloro-

Catalog No.
S15862097
CAS No.
19857-81-9
M.F
C13H8Cl4N2
M. Wt
334.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fluorene-2,7-diamine, 1,3,6,8-tetrachloro-

CAS Number

19857-81-9

Product Name

Fluorene-2,7-diamine, 1,3,6,8-tetrachloro-

IUPAC Name

1,3,6,8-tetrachloro-9H-fluorene-2,7-diamine

Molecular Formula

C13H8Cl4N2

Molecular Weight

334.0 g/mol

InChI

InChI=1S/C13H8Cl4N2/c14-8-2-4-5-3-9(15)13(19)11(17)7(5)1-6(4)10(16)12(8)18/h2-3H,1,18-19H2

InChI Key

AUCXGULQEFPDLQ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=C(C=C2C3=CC(=C(C(=C31)Cl)N)Cl)Cl)N)Cl

Fluorene-2,7-diamine, 1,3,6,8-tetrachloro- is a synthetic organic compound characterized by its complex structure and halogenation. Its molecular formula is C13H8Cl4N2C_{13}H_8Cl_4N_2, with a molecular weight of approximately 334.03 g/mol. The compound features a fluorene backbone with two amine groups located at the 2 and 7 positions, and four chlorine atoms substituted at the 1, 3, 6, and 8 positions of the fluorene ring. This unique arrangement contributes to its chemical reactivity and potential applications in various fields.

The physical properties of Fluorene-2,7-diamine, 1,3,6,8-tetrachloro- include a density of 1.664 g/cm³ and a boiling point of approximately 489.4°C at standard atmospheric pressure. Its flash point is noted to be around 249.8°C, indicating its stability under high temperatures but requiring careful handling due to its flammability risks .

Typical of aromatic amines and chlorinated compounds. Notably:

  • Nucleophilic Substitution: The amine groups can participate in nucleophilic substitution reactions with electrophiles.
  • Electrophilic Aromatic Substitution: The chlorinated positions on the fluorene ring can engage in further electrophilic substitutions.
  • Reduction Reactions: The compound can be reduced to yield derivatives with fewer chlorine substituents or to convert the amine groups into other functional groups.

These reactions enable the synthesis of a wide array of derivatives that may possess different biological activities or physical properties.

Research indicates that fluorene derivatives exhibit significant biological activity. Fluorene-2,7-diamine derivatives have been studied for their potential as antimicrobial and anticancer agents. For instance:

  • Compounds derived from fluorene have shown promising results against various cancer cell lines, including human lung carcinoma (A549) and breast carcinoma (MDA-MB-231) cell lines .
  • The inhibition of dihydrofolate reductase enzyme by certain fluorene derivatives has been linked to their anticancer activity, disrupting DNA synthesis in proliferating cells .

These findings suggest that Fluorene-2,7-diamine could serve as a scaffold for developing new therapeutic agents.

The synthesis of Fluorene-2,7-diamine, 1,3,6,8-tetrachloro- typically involves multi-step processes:

  • Chlorination: Starting from fluorene or its derivatives (like dinitrofluorene), chlorination occurs at specific positions using chlorinating agents in the presence of phase transfer catalysts.
  • Reduction: Nitro groups can be reduced to amines using reducing agents such as stannous chloride in acidic conditions .
  • Formation of Amine Groups: Subsequent reactions may involve coupling with amines or other nucleophiles to introduce the amine functionalities.

These methods allow for precise control over the substitution pattern on the fluorene ring.

Fluorene-2,7-diamine, 1,3,6,8-tetrachloro- has potential applications across several domains:

  • Pharmaceuticals: As a precursor for developing drugs targeting cancer and bacterial infections.
  • Material Science: Utilized in synthesizing polymers or materials with specific electronic properties.
  • Organic Electronics: Investigated for use in organic light-emitting diodes (OLEDs) due to its unique electronic characteristics stemming from its aromatic structure .

Studies exploring the interactions of Fluorene-2,7-diamine with biological targets have revealed insights into its mode of action:

  • Molecular docking studies indicate strong binding affinities to enzymes like dihydrofolate reductase.
  • Fluorescence-activated cell sorting (FACS) analysis has been employed to evaluate cellular uptake and effects on cell viability against various strains of bacteria and cancer cells .

These studies are crucial for understanding how modifications to the fluorene structure can enhance biological efficacy.

Several compounds share structural similarities with Fluorene-2,7-diamine, 1,3,6,8-tetrachloro-, allowing for comparative analysis:

Compound NameStructure FeaturesUnique Aspects
FluoreneBase structure without substitutionsSimpler structure; serves as a precursor
Dichloro-fluoreneTwo chlorine substituentsLess complex; lower reactivity
9-amino-fluoreneAmine group at position 9Increased solubility; different biological activity
Fluorene-based thiazolidinonesContains thiazolidinone moietyEnhanced antimicrobial properties
Fluorene-based azetidinonesContains azetidinone moietyPotentially higher anticancer activity

Fluorene-2,7-diamine's unique combination of multiple chlorine atoms and two amine functionalities distinguishes it from these compounds by enhancing both its reactivity and biological potential.

XLogP3

4.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

333.941209 g/mol

Monoisotopic Mass

331.944159 g/mol

Heavy Atom Count

19

Dates

Modify: 2024-08-15

Explore Compound Types